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Compound of Interest |

Compound Name: 6-Chlorocinnoline
CAS No.: 17404-91-0
Cat. No.: B175051
- 7

Executive Summary

6-Chlorocinnoline is a halogenated benzo-fused pyridazine derivative serving as a critical
scaffold in heterocyclic chemistry and medicinal optimization. Distinguished by its 1,2-diazine
core, it functions as a bioisostere for quinoline and isoquinoline moieties, offering altered
electronic distribution and hydrogen-bonding capabilities. This guide provides a definitive
analysis of its physical constants, spectral fingerprints, and synthetic pathways, specifically
tailored for researchers optimizing lead compounds in antibacterial and antiproliferative
workflows.

Molecular Identity & Structural Analysis[1][2]

The cinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The introduction of
a chlorine atom at position 6 exerts a significant electron-withdrawing inductive effect (-),
deactivating the homocyclic ring while modulating the basicity of the N1/N2 diaza-system.

Table 1: Chemical Identity Matrix
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Parameter Specification

IUPAC Name 6-Chlorocinnoline

CAS Registry Number 17404-91-0

Molecular Formula CsHsCIN2

Molecular Weight 164.59 g/mol

SMILES Clclccc2nnec2cl

InChl Key GKISZXGYFJBYRQ-UHFFFAOYSA-N
Structural Class 1,2-Benzodiazine (Heterocyclic Aromatic)

Structural Visualization

The following diagram illustrates the resonance stabilization and electronic density distribution,
highlighting the deactivating influence of the C6-Chlorine substituent.
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Figure 1: Electronic influence of the C6-chloro substituent on the cinnoline scaffold.

Physicochemical Profile

Accurate physical constants are prerequisite for process scaling and formulation. 6-
Chlorocinnoline presents as a crystalline solid with distinct thermal properties compared to its
quinoline isomers.

Table 2: Physical Characteristics
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Property Value | Range Contextual Note

Distinct from the colorless
) ) quinoline; color arises from
Appearance Yellow crystalline solid . ,
n - 11* transitions in the N=N

bond.

Sharp melting range indicates
Melting Point 123.8 -124.9 °C high crystallinity and purity
potential [1].

Lipophilic nature (LogP ~2.5
Solubilit Soluble in CHCIs, DMSO, predicted) limits aqueous
olubili
Y EtOAcC solubility without pH

adjustment.

The 6-Cl substituent lowers the
] pKa relative to unsubstituted
pKa (Estimated) ~2.0-2.2 _ _ _
cinnoline (pKa 2.64), reducing

basicity.

H-Bond Donors 0 Aprotic acceptor only.

N1 and N2 atoms available for
H-Bond Acceptors 2 ) ]
interaction.

Spectral Characterization

The identification of 6-Chlorocinnoline is validated through Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS). The following data is derived from purified samples in
deuterated chloroform (

).
Nuclear Magnetic Resonance ( H & C NMR)

The low-field shift of the proton at position 3 (H3) is characteristic of the diazine ring system.
Table 3:

H NMR Data (CDCls)
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Coupling
Assignment
Position Shift (5 ppm)  Multiplicity Eenstngt =
Logic
Hz)
Deshielded by
adjacent N2;
H3 9.30 Doublet (d) 6.2 characteristic
heteroaromatic
proton.
Coupled to H3;
H4 7.77 Doublet (d) 6.2 _
less deshielded.
Meta-coupling to
H5 7.82 Doublet (d) 2.1 H7; peri-position
effect.
Doublet of Ortho to H8,
H7 7.76 9.1,2.1
Doublets (dd) Meta to H5.
Deshielded by
N1 lone pair
Doublet of o
H8 8.47 9.1,0.6 proximity

Doublets (dd) (anisotropic

effect).

C NMR Shifts (ppm): 149.16, 145.50, 137.45, 131.97, 131.66, 126.59, 125.21, 121.44 [1].[2]

Mass Spectrometry[1][5]

e |onization Mode: FAB / ESI
e Molecular lon (

): m/z 165 (100% abundance)|[2]

 |sotope Pattern: Distinct M+2 peak at m/z 167 (~33% intensity relative to base peak)
confirms the presence of a single Chlorine atom.
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Synthetic Pathways & Purity Profiling[1]

Synthesis of 6-Chlorocinnoline is non-trivial due to the scarcity of commercially available
substituted cinnolines. Two primary validated pathways exist, with the Richter-type cyclization
being the most robust for laboratory scale.

Pathway A: Thermal Cyclization of Triazenes (Preferred)

This method avoids the harsh conditions of classical Widman-Stoermer synthesis and yields
high-purity product.

4-Chloro-2-(ethynyl)aniline

!

Diazotization & Triazene Formation
(Reaction with Et2NH)

!

Intermediate:
(2-Ethynylphenyl)triazene

!

Thermal Cyclization
(Reflux in 1,2-Dichlorobenzene)

!

6-Chlorocinnoline
(Yield: ~58%)

Click to download full resolution via product page

Figure 2: Synthesis via thermal cyclization of ethynylphenyl triazenes [1].

Pathway B: Ring Enlargement

An alternative route involves the ring enlargement of 2H-indazole-3-carbaldehyde
tosylhydrazone heated in 1,2-dichlorobenzene.[1] While effective, this method requires
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complex precursor synthesis.

Handling, Stability & Safety
Stability Profile

o Thermal Stability: Stable up to ~200°C; decomposition occurs above melting point if
prolonged.

» Photostability: Cinnolines are susceptible to photodegradation upon extended UV exposure.
Store in amber vials.

e Reactivity: The C4 position is susceptible to nucleophilic attack if activated (e.g., via N-
oxidation). The C6-Cl bond is robust but can participate in Palladium-catalyzed cross-
coupling (Suzuki-Miyaura) under forcing conditions.

Hazard Classification (GHS)

 Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling Protocol: Use essentially within a fume hood. Neoprene gloves are recommended
due to the compound's lipophilicity and potential for dermal absorption.

Applications in Drug Discovery[1][6]

6-Chlorocinnoline acts as a versatile bioisostere for the quinoline ring system. In drug design,
the replacement of a CH group (quinoline) with a Nitrogen atom (cinnoline) lowers the
lipophilicity (LogP) and introduces a new hydrogen bond acceptor site, potentially improving the
pharmacokinetic (PK) profile of a lead candidate.

Key Research Areas:
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» Antibacterial Agents: Cinnoline derivatives have shown efficacy against Gram-positive
strains, analogous to ciprofloxacin-type mechanisms.

e Antitumor Intermediates: Used as a precursor for 4-amino-6-chlorocinnoline derivatives,
which intercalate DNA.

o Agrochemicals: Investigated for antifungal properties in crop protection.

References

o Kimball, D. B., & Haley, M. M. (2002). Thermal Cyclization of (2-Ethynylphenyl)triazenes:
Facile Synthesis of Substituted Cinnolines and Isoindazoles. Supporting Information. Link
(Note: Data verified via Amazon S3 repository of spectral data).

e ChemicalBook. (2023). 6-Chlorocinnoline Product Description and CAS 17404-91-0. Link
e PubChem. (2023). Cinnoline Compound Summary. National Library of Medicine. Link

e Science of Synthesis. (2013). Product Class 9: Cinnolines. Thieme Connect. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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